molecular formula C12H9BrFN5O4 B8755997 4-(3-Bromo-4-fluorophenyl)-3-(4-((2-hydroxyethyl)amino)-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5(4H)-one

4-(3-Bromo-4-fluorophenyl)-3-(4-((2-hydroxyethyl)amino)-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5(4H)-one

Cat. No. B8755997
M. Wt: 386.13 g/mol
InChI Key: DNNCQHLFJBOBNN-UHFFFAOYSA-N
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Description

4-(3-Bromo-4-fluorophenyl)-3-(4-((2-hydroxyethyl)amino)-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5(4H)-one is a useful research compound. Its molecular formula is C12H9BrFN5O4 and its molecular weight is 386.13 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C12H9BrFN5O4

Molecular Weight

386.13 g/mol

IUPAC Name

4-(3-bromo-4-fluorophenyl)-3-[4-(2-hydroxyethylamino)-1,2,5-oxadiazol-3-yl]-1,2,4-oxadiazol-5-one

InChI

InChI=1S/C12H9BrFN5O4/c13-7-5-6(1-2-8(7)14)19-11(18-22-12(19)21)9-10(15-3-4-20)17-23-16-9/h1-2,5,20H,3-4H2,(H,15,17)

InChI Key

DNNCQHLFJBOBNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C(=NOC2=O)C3=NON=C3NCCO)Br)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-(3-Bromo-4-fluorophenyl)-3-{4-[(2-methoxyethyl)amino]-1,2,5-oxadiazol-3-yl}-1,2,4-oxadiazol-5(4H)-one (78.4 g, 0.196 mol) was dissolved in dichloromethane (600 mL). At −67° C. boron tribromide (37 mL, 0.392 mol) was added over 15 min. The reaction was warmed up to −10° C. in 30 min. LCMS indicated reaction completed. The reaction was stirred at room temperature for 1 hour. At 0-5° C. the reaction was slowly quenched with saturated sodium bicarbonate solution (1.5 L) over 30 min. The reaction temperature rose to 25° C. The reaction was extracted with ethyl acetate (2×500 mL, first extraction organic layer is on the bottom and second extraction organic lager is on the top). The combined organic layers were dried over sodium sulfate and concentrated to give the desired product (75 g, 99%) as a crude brown solid. LCMS for C12H10BrFN5O4 (M+H)+: m/z=386.0, 388.0. 1H NMR (400 MHz, DMSO-d6): δ 8.08 (dd, J=6.2, 2.5 Hz, 1H), 7.70 (m, 1H), 7.68 (t, J=8.7 Hz, 1H), 6.33 (t, J=5.6 Hz, 1H), 4.85 (t, J=5.0 Hz, 1H), 3.56 (dd, J=10.6, 5.6 Hz, 2H), 3.29 (dd, J=11.5, 5.9 Hz, 2H).
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
37 mL
Type
reactant
Reaction Step Two
Yield
99%

Synthesis routes and methods II

Procedure details

To a solution of 4-(3-bromo-4-fluorophenyl)-3-(4-(2-methoxyethylamino)-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5(4H)-one (can be prepared according to Example 1, steps A-G; 1232 g, 3.08 mol) in dichloromethane (12 L) stirring in a 22 L flask at 0° C. was added boron tribromide (354 mL, 3.67 mL) dropwise at a rate so that the temperature did not exceed 10° C. After stirring on ice for 1 h, a solution of saturated aqueous sodium bicarbonate (2 L) was carefully added at a rate so that the temperature did not exceed 20° C. (addition time 10 min). The resulting mixture was transferred to a 50 L separatory funnel, diluted with water (10 L), and the pH of the aqueous layer adjusted from 1 to 8 using solid sodium bicarbonate. The layers were separated, and the organic layer was washed with water (10 L), and the solvents removed in vacuo to afford a tan solid (24 mol processed in multiple runs, 9.54 kg, quant. yield). The material was slurried in 4 volumes of 7:1 heptane:ethyl acetate (4×22 L flasks), filtered, and dried to furnish the title compound as a tan solid (8679 g, 94%). The product was a mixture of the hydroxy- and the corresponding bromo-species.
Quantity
12 L
Type
solvent
Reaction Step One
Quantity
354 mL
Type
reactant
Reaction Step Two
Quantity
2 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
10 L
Type
solvent
Reaction Step Six
Yield
94%

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